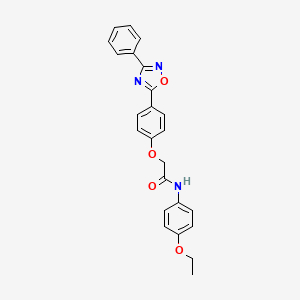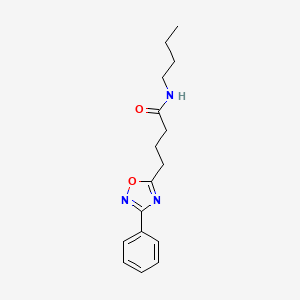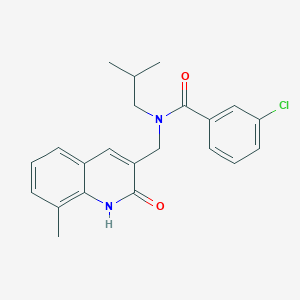![molecular formula C28H28ClNO2 B7695625 3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 2212769-38-3](/img/structure/B7695625.png)
3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate, also known as OCB, is a liquid crystal compound widely used in the field of liquid crystal displays (LCDs). It has a unique combination of properties, including high birefringence, low viscosity, and low melting point, which make it an ideal material for use in LCDs.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate in LCDs involves its alignment in response to an applied electric field. This alignment results in the modulation of light passing through the LCD, which is the basis for the display.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate in lab experiments is its unique combination of properties, which make it an ideal material for use in liquid crystal research. However, its limited solubility in common solvents can make it challenging to work with. Additionally, its high sensitivity to moisture and air can affect its stability and performance.
Future Directions
There are several future directions for the use of 3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate in scientific research. One possible direction is the development of new liquid crystal materials based on this compound, with improved properties such as higher birefringence and lower viscosity. Another direction is the use of this compound as a probe molecule for studying the interactions between liquid crystals and surfaces, with potential applications in the development of new materials for electronic devices. Finally, this compound could also be used as a model compound for studying the interactions between liquid crystals and biological membranes, with potential applications in drug delivery and other biomedical applications.
Synthesis Methods
The synthesis of 3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate involves the reaction of 3-chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylic acid with thionyl chloride and then with octanol. The resulting product is then purified using column chromatography.
Scientific Research Applications
Apart from its use in LCDs, 3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate has also found applications in scientific research. It has been used as a probe molecule for studying the structure and dynamics of liquid crystals. This compound has also been used as a model compound for studying the interactions between liquid crystals and surfaces.
properties
IUPAC Name |
(3-chloro-4-cyanophenyl) 4-(4-octylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClNO2/c1-2-3-4-5-6-7-8-21-9-11-22(12-10-21)23-13-15-24(16-14-23)28(31)32-26-18-17-25(20-30)27(29)19-26/h9-19H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIXGFIXPKLSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)

